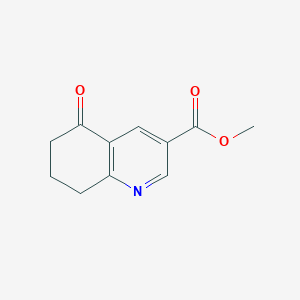

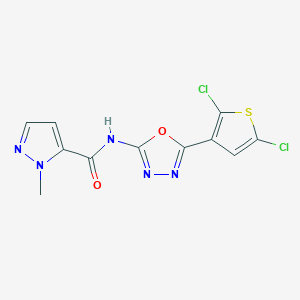

![molecular formula C18H16N2O4 B2502084 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid CAS No. 401822-11-5](/img/structure/B2502084.png)

4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various benzoic acid derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of similar compounds. These derivatives often exhibit interesting chemical and biological properties, making them valuable in different scientific fields, including medicinal chemistry and materials science .

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structures of some azo-benzoic acids were confirmed using 1H, 13C NMR, UV–VIS, and IR spectroscopy . Single-crystal X-ray analysis is also employed to establish the geometry of the compounds, as seen in the study of a proton transfer derivative involving 4-aminoantipyrine and 2-mercaptobenzoic acid . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and tautomerism. The azo-benzoic acids studied in paper exhibited both acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent composition and pH. Understanding these reactions is essential for manipulating the compounds' properties and for their potential applications in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as their solubility, thermal stability, and reactivity, are influenced by their molecular structure. For instance, the compound synthesized in paper showed good thermal stability. The partition coefficient and pKa values are also important physicochemical properties that can affect the biological activity of these compounds, as discussed in paper . These properties are critical for the development of pharmaceuticals and other applications where the compound's behavior in different environments is a key consideration.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A series of compounds related to 4-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid have been synthesized and evaluated for their anticonvulsant activity. The study focused on the synthesis of 5-[(N-substituted benzylidenylimino)amino]-2-oxo/thiobarbituric acids and their derivatives. Some of these compounds exhibited significant anticonvulsant properties, comparable to reference drugs like phenytoin sodium, lamotrigine, and sodium valproate, suggesting potential applications in treating seizure disorders (Agarwal et al., 2006).

Antimicrobial Activity

Another area of application involves the synthesis of derivatives attached to a 4-benzoimidazol-2-yl moiety, incorporating different amino acids and sulfamoyl/pyrrole analogues. These compounds were assessed for their antimicrobial activity against various gram-positive and gram-negative bacteria as well as fungi. The study found that most of the synthesized compounds were effective against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (El-Meguid, 2014).

Chemical and Physical Characterization

Spectroscopic analysis, including single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy, has been utilized to characterize compounds related to 4-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid. Such studies provide valuable insights into their structural, thermodynamic, and electronic properties, facilitating their application in various fields such as material science and drug design (Devi et al., 2018).

Safety and Hazards

properties

IUPAC Name |

4-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-16-10-13(11-20(16)15-4-2-1-3-5-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h1-9,13H,10-11H2,(H,19,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLYUBBOZKFRFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

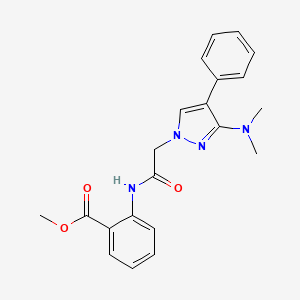

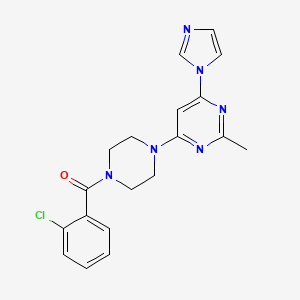

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)

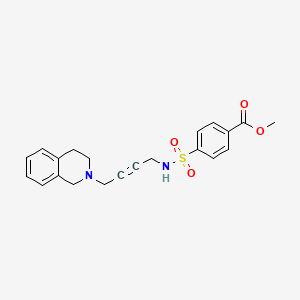

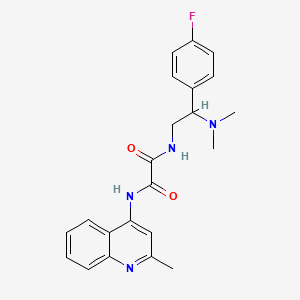

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)

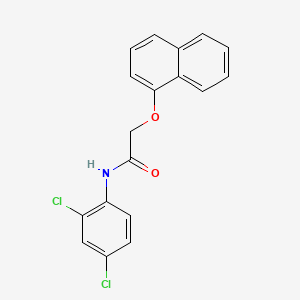

![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2502019.png)

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)